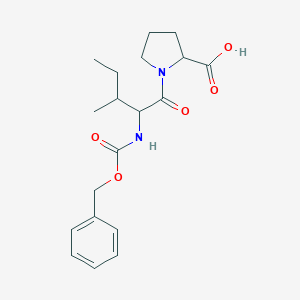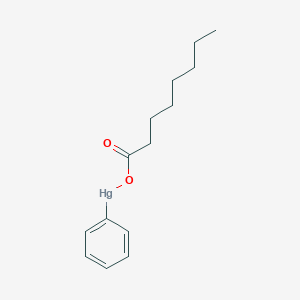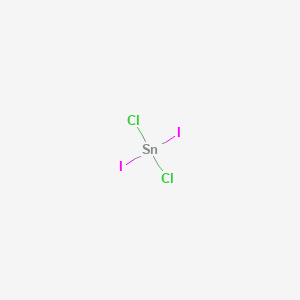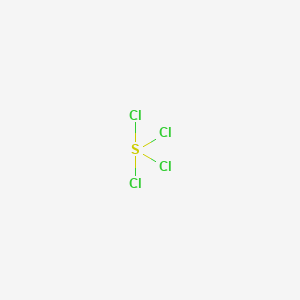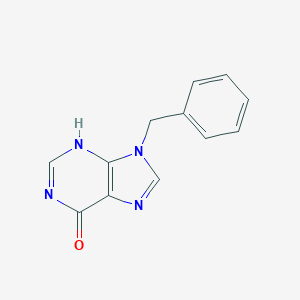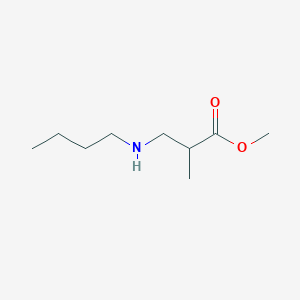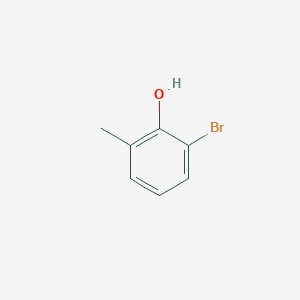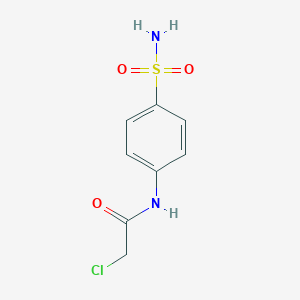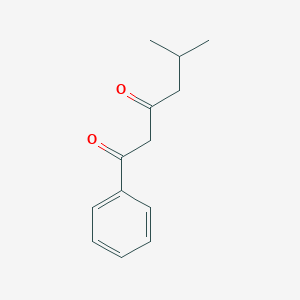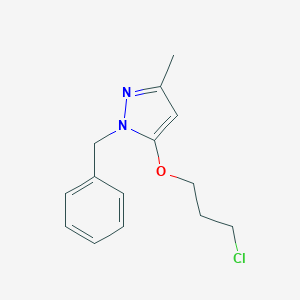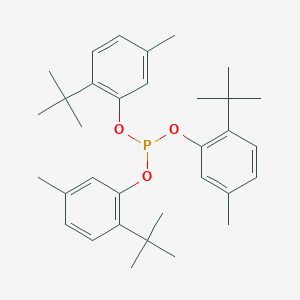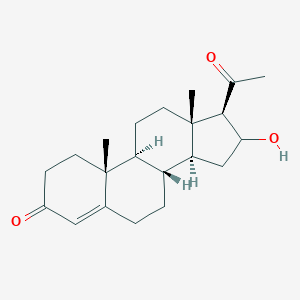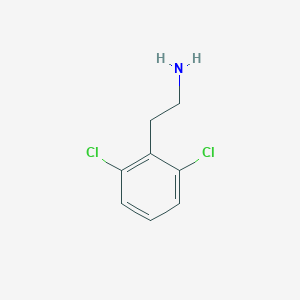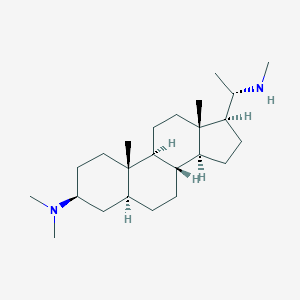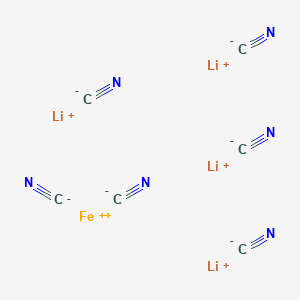
LITHIUM FERROCYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LITHIUM FERROCYANIDE is a coordination compound consisting of iron in the +2 oxidation state, lithium ions, and cyanide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(2+) lithium cyanide can be synthesized through the reaction of iron(II) salts with lithium cyanide under controlled conditions. The reaction typically involves dissolving iron(II) chloride in water and adding lithium cyanide to the solution. The mixture is then stirred and heated to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of iron(2+) lithium cyanide may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and pH.
Analyse Chemischer Reaktionen
Types of Reactions: Iron(2+) lithium cyanide undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Cyanide ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions using different ligands such as phosphines or amines.
Major Products:
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(II) complexes with different ligands.
Substitution: New coordination compounds with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Iron(2+) lithium cyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in electroplating, metal finishing, and as a component in certain types of batteries.
Wirkmechanismus
The mechanism of action of iron(2+) lithium cyanide involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can interact with molecular targets, influencing pathways such as electron transfer and catalysis. The cyanide ligands can also play a role in the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Iron(III) cyanide complexes: Differ in the oxidation state of iron and exhibit different chemical properties.
Lithium cyanide: Lacks the coordination with iron but shares the cyanide ligand.
Other metal cyanide complexes: Such as copper cyanide or nickel cyanide, which have different metal centers but similar cyanide coordination.
Eigenschaften
IUPAC Name |
tetralithium;iron(2+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFXRVLEYZWBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeLi4N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647793 |
Source


|
| Record name | Iron(2+) lithium cyanide (1/4/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13601-18-8 |
Source


|
| Record name | Iron(2+) lithium cyanide (1/4/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
